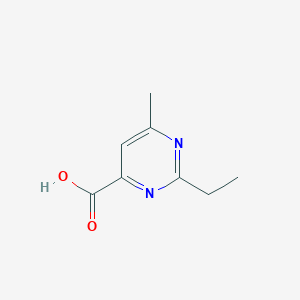

2-Ethyl-6-methylpyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-ethyl-6-methylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-9-5(2)4-6(10-7)8(11)12/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

OGZXRNPCSQJYQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=N1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Construction via Pyrimidine Ring Formation from β-Dicarbonyl Compounds

A traditional approach involves cyclization of β-dicarbonyl compounds with amidines or guanidines, followed by selective substitution. For EMPCA, a typical pathway includes:

Preparation of 2-ethyl-6-methylpyrimidine core:

Condensation of ethyl acetoacetate with formamide derivatives under thermal conditions yields the pyrimidine ring with ethyl and methyl substitutions.

This process is often catalyzed by acids or bases and involves cyclization and dehydration steps.Carboxylation at the 4-position:

The pyrimidine ring is then subjected to electrophilic substitution or directed lithiation at the 4-position, followed by oxidation to introduce the carboxylic acid group.

- Reflux in solvents like ethanol or acetic acid

- Use of catalysts such as ammonium acetate or ammonium carbonate

- Oxidation with potassium permanganate or potassium dichromate to introduce the carboxylic acid functionality

Direct Functionalization of Pre-formed Pyrimidines

Alternatively, starting from 2-ethyl-6-methylpyrimidine, selective oxidation at the 4-position can be achieved using oxidants such as potassium permanganate or chromium-based reagents, followed by hydrolysis to yield the carboxylic acid.

Modern Green Chemistry Approaches

Microwave-Assisted Synthesis

Recent advancements emphasize the use of microwave irradiation to accelerate reactions, reduce solvent use, and improve yields. For EMPCA:

Procedure:

A mixture of 2-ethyl-6-methylpyrimidine derivatives with oxidants (e.g., hydrogen peroxide or environmentally benign oxidants) is irradiated under microwave conditions, facilitating rapid oxidation at the 4-position.Advantages:

Shorter reaction times (typically 3–30 minutes), higher yields (up to 96%), and milder conditions.

Mechanochemistry (Solid-State Reactions)

Mechanochemical methods involve grinding solid precursors with oxidants or reagents:

Use of Green Solvents and Catalysts

Employing solvents like water, ethanol, or supercritical carbon dioxide, combined with recyclable catalysts, enhances sustainability. For example:

- Oxidation with TEMPO or other catalytic systems in aqueous media to selectively oxidize the 4-position.

Derivatization from Related Pyrimidine Intermediates

Oxidation of 2-Ethyl-6-methylpyrimidine Derivatives

Starting from 2-ethyl-6-methylpyrimidine, oxidation at the 4-position can be achieved via:

Reagents:

Potassium permanganate, sodium dichromate, or oxone.Reaction Conditions:

Reflux in aqueous or mixed solvent systems, with controlled temperature to prevent over-oxidation.

Chlorination and Subsequent Hydrolysis

Chlorinated pyrimidines (e.g., 2-chloro-6-methylpyrimidine) can undergo nucleophilic substitution with water or hydroxide ions to form the corresponding carboxylic acids.

Data Tables of Key Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Classical cyclization | β-dicarbonyl + amidine | Ethanol | Reflux | 12–24 h | 60–75% | Requires multiple steps |

| Oxidation with KMnO₄ | Pyrimidine derivative | Water/acetone | Reflux | 4–8 h | 70–85% | Over-oxidation risk |

| Microwave-assisted | Pyrimidine + oxidant | Ethanol/water | 100–150°C | 3–30 min | 80–96% | Environmentally friendly |

| Mechanochemistry | Pyrimidine + oxidant | Solid state | Room temp | 1–4 h | 75–90% | No solvent, scalable |

Supporting Research Findings

Green synthesis techniques, such as microwave irradiation and mechanochemistry, significantly improve the sustainability and efficiency of pyrimidine functionalization, as demonstrated in recent literature.

Oxidation methods employing environmentally benign oxidants like hydrogen peroxide or TEMPO catalysis have been successfully applied to pyrimidine derivatives, reducing hazardous waste.

Reaction optimization indicates that controlling temperature, oxidant equivalents, and solvent polarity is crucial for high yield and selectivity in converting pyrimidine precursors to EMPCA.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-methanol.

Scientific Research Applications

2-Ethyl-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which 2-Ethyl-6-methylpyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-ethyl-6-methylpyrimidine-4-carboxylic acid and analogous compounds.

Table 1: Structural and Functional Comparison

Hydrogen Bonding and Crystal Packing

- The 6-hydroxy-2-phenyl derivative (CAS: 84659-98-3) forms extensive hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions), which stabilize its crystalline structure. This property is critical in crystal engineering and formulation science .

- In contrast, the target compound’s ethyl and methyl groups limit hydrogen-bonding capacity, favoring amorphous solid dispersions in pharmaceutical formulations .

Electronic Effects

- The trifluoromethyl group in ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 1260585-14-5) introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation. This is advantageous in antiviral agents exposed to metabolic enzymes .

Biological Activity

2-Ethyl-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and structure-activity relationship (SAR) analyses.

- Molecular Formula : C9H11N O2

- Molecular Weight : 165.19 g/mol

- Purity : Minimum 95%

- Melting Point : Data not specified

- Boiling Point : Data not specified

Synthesis

The synthesis of 2-Ethyl-6-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions, including alkylation and carboxylation processes. The compound can be derived from simpler pyrimidine structures through various chemical transformations.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit a wide spectrum of biological activities, particularly antimicrobial effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains by targeting specific metabolic pathways.

Enzyme Inhibition

2-Ethyl-6-methylpyrimidine-4-carboxylic acid has been investigated for its potential as an inhibitor of key enzymes involved in bacterial metabolism. In particular, it has shown promise in inhibiting bacterial zinc metalloenzymes, which are crucial for bacterial survival and virulence.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrimidine ring can significantly enhance the biological activity of the compound. For example, substituents at various positions on the ring can either increase or decrease potency against specific targets.

- Position 4 Substituents : Increasing hydrophobicity can enhance binding affinity to enzyme active sites.

- Position 6 Modifications : Alterations here have been linked to improved antimicrobial activity.

Study on Antimicrobial Activity

A notable case study evaluated the antimicrobial efficacy of 2-Ethyl-6-methylpyrimidine-4-carboxylic acid against E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antibacterial properties.

Q & A

Q. What are the optimal synthetic conditions for 2-Ethyl-6-methylpyrimidine-4-carboxylic acid to maximize yield and purity?

- Methodological Answer : Synthesis typically involves condensation of ethyl cyanoacetate with appropriate aldehydes under basic conditions, followed by cyclization with guanidine derivatives . Key parameters include:

- Temperature : 80–100°C for cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Catalysts : Base catalysts (e.g., NaOH or KOH) enhance intermediate formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.

Continuous flow reactors can optimize scalability and reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., methyl at C6, ethyl at C2).

- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₉H₁₂N₂O₂).

- X-ray Crystallography : Resolves stereochemical ambiguities and crystal packing effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay variability (e.g., cell line sensitivity, incubation time).

- Impurity profiles : By-products like hydroxylated derivatives (from oxidation) may confound results .

- Solution :

Reproduce studies under standardized conditions (e.g., fixed pH, temperature).

Use HPLC to verify compound purity before assays.

Perform computational docking studies to assess binding affinity consistency across target proteins .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrimidine derivatives like this compound?

- Methodological Answer :

- Systematic Substitution : Replace ethyl/methyl groups with halogens or electron-withdrawing groups (e.g., -F, -Cl) to evaluate bioactivity shifts .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding).

- In Vitro/In Vivo Correlation : Compare enzyme inhibition (e.g., kinase assays) with in vivo efficacy in model organisms .

Methodological Design Questions

Q. What experimental designs are suitable for evaluating the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC.

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) to identify labile functional groups.

- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How can novel analogs of this compound be synthesized to enhance bioactivity?

- Methodological Answer :

- Stepwise Functionalization :

Substitution Reactions : Replace the ethyl group with cyclopropylmethylamino groups (via nucleophilic substitution) to alter lipophilicity .

Derivatization : Convert the carboxylic acid to amides or esters to improve membrane permeability.

- Guided Synthesis : Use QSAR models to predict substituent effects on target binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.